4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-PHENYL-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE
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Overview
Description
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-phenyl-2,3,4,5-tetrahydropyridazin-3-one is a heterocyclic compound that features a pyrazole ring and a tetrahydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-2,3,4,5-tetrahydropyridazin-3-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under basic conditions, often using potassium tert-butoxide in tetrahydrofuran (THF) as a solvent.
Cyclization to Form the Tetrahydropyridazinone Core: The intermediate product is then subjected to cyclization reactions to form the tetrahydropyridazinone core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-phenyl-2,3,4,5-tetrahydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and tetrahydropyridazinone rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of dihydropyridazinone derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-phenyl-2,3,4,5-tetrahydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as an enzyme inhibitor.
Industrial Applications: The compound may be explored for its use in the synthesis of other heterocyclic compounds and as a precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-2,3,4,5-tetrahydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
2,3,4,5-Tetrahydropyridazin-3-one: The core structure of the compound without the pyrazole ring.
Phenyl-substituted Pyrazoles: Compounds with a phenyl group attached to the pyrazole ring.
Uniqueness
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-phenyl-2,3,4,5-tetrahydropyridazin-3-one is unique due to the combination of the pyrazole ring and the tetrahydropyridazinone core, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
5-(3,5-dimethylpyrazol-1-yl)-3-phenyl-4,5-dihydro-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-10-8-11(2)19(18-10)14-9-13(16-17-15(14)20)12-6-4-3-5-7-12/h3-8,14H,9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKXMDXDPQZYPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CC(=NNC2=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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